molecular formula C19H21N3O3S B10923316 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B10923316
M. Wt: 371.5 g/mol
InChI Key: VPHDBHWXYVALMY-UHFFFAOYSA-N
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Description

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethoxy group attached to the benzimidazole ring and an ethoxyphenyl group attached to the acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-benzimidazole intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Alkyl or aryl halides, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive benzimidazole core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, disrupting their normal function, and leading to the inhibition of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Methoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide
  • 2-[(5-Ethyl-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethylphenyl)acetamide
  • 2-[(5-Propoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-propoxyphenyl)acetamide

Uniqueness

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide is unique due to the presence of ethoxy groups on both the benzimidazole and phenyl rings. This structural feature may enhance its solubility, bioavailability, and interaction with biological targets compared to similar compounds with different alkyl or aryl groups.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O3S/c1-3-24-13-9-10-14-16(11-13)22-19(21-14)26-12-18(23)20-15-7-5-6-8-17(15)25-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

VPHDBHWXYVALMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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